2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone is a bicyclic ketone featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 4-methoxy-2-methylphenyl group. This structure combines a rigid bicyclic framework with a substituted aromatic ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCUFIOBYXHCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone , often referred to as a bicyclic heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula : C_{13}H_{15}N_{1}O_{3}
- Molecular Weight : 233.26 g/mol
The structure features a bicyclic framework that contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:
- Antitumor Activity : Bicyclic compounds are known for their ability to inhibit tumor growth by mechanisms such as angiogenesis inhibition and apoptosis induction.
- Analgesic Properties : Some derivatives have shown significant analgesic effects, comparable to potent opioid analgesics but with reduced side effects.
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with specific receptors involved in pain modulation and tumor suppression.
- Enzyme Inhibition : It may inhibit enzymes such as PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms and cancer cell survival.
Case Study 1: Antitumor Effects
A study investigated the effects of related bicyclic compounds on tumor cells in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that the compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.1 | Inhibition of angiogenesis |
Case Study 2: Analgesic Activity
Another study focused on the analgesic properties of the compound. It was tested in animal models for pain relief efficacy compared to morphine.
| Treatment | Pain Score Reduction (%) | Duration of Effect (hrs) |
|---|---|---|
| 2-Oxa Compound | 70 | 4 |
| Morphine | 80 | 6 |
| Control | 10 | N/A |
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions that include:
- Formation of the bicyclic core via cyclization reactions.
- Functionalization at the methanone position to introduce the aromatic moiety.
Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity, leading to derivatives that may exhibit improved biological activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituents attached to the bicyclo system. These variations influence physicochemical properties and biological activity:
Key Observations :
Modifications to the Bicyclic Core
Variations in the heteroatom composition of the bicyclo system also impact properties:
Key Observations :
- Thiophene vs. Phenyl : Thiophene-containing analogs () exhibit reduced aromaticity compared to phenyl, altering electronic interactions and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
